molecular formula C22H24N2O3 B7714797 N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No. B7714797
M. Wt: 364.4 g/mol
InChI Key: WBQKOTMBRHLJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a drug candidate. This compound is a tetrahydroquinoline derivative that has shown promising results in various research studies. In

Mechanism of Action

The mechanism of action of N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the inhibition of various enzymes and pathways. In Alzheimer's disease, this compound inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine. In Parkinson's disease, N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide inhibits the activity of monoamine oxidase-B, which is responsible for the breakdown of dopamine. In cancer, this compound inhibits the activity of various kinases and pathways, including the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has various biochemical and physiological effects. In Alzheimer's disease, this compound increases the levels of acetylcholine in the brain, which improves cognitive function. In Parkinson's disease, N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide increases the levels of dopamine in the brain, which improves motor function. In cancer, this compound induces apoptosis in cancer cells, which leads to cell death.

Advantages and Limitations for Lab Experiments

N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages and limitations for lab experiments. The advantages include its ability to inhibit various enzymes and pathways, its potential as a drug candidate, and its ability to induce apoptosis in cancer cells. The limitations include its low solubility in water, its potential toxicity, and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for the research of N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. These include the development of more efficient synthesis methods, the optimization of its pharmacological properties, the evaluation of its safety and efficacy in clinical trials, and the exploration of its potential in the treatment of other diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound.
In conclusion, N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a promising compound that has shown potential as a drug candidate in various research studies. Its ability to inhibit various enzymes and pathways, induce apoptosis in cancer cells, and improve cognitive and motor function makes it an attractive target for further research. However, more research is needed to determine its safety and efficacy in clinical trials and to explore its potential in the treatment of other diseases.

Synthesis Methods

The synthesis of N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the reaction of 3-methylbenzoyl chloride with N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in the presence of a base. The reaction produces N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, which is then converted to the amide form using a coupling reagent.

Scientific Research Applications

N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied for its potential as a drug candidate in various research studies. It has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are responsible for the formation of plaques in the brain. In Parkinson's disease, N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to protect dopaminergic neurons from oxidative stress. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis.

properties

IUPAC Name

[1-(3-methylbenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-16-4-2-5-18(14-16)22(26)24-9-3-6-17-15-19(7-8-20(17)24)21(25)23-10-12-27-13-11-23/h2,4-5,7-8,14-15H,3,6,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQKOTMBRHLJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylbenzoyl)-6-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.